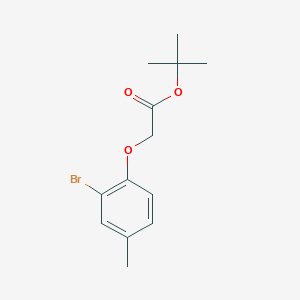

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate

Description

Chemical Structure: Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate (CAS 1240286-85-4) is an ester derivative featuring a tert-butyl group, an acetoxy linker, and a substituted phenoxy ring with bromine at position 2 and a methyl group at position 2. Its molecular formula is C₁₃H₁₇BrO₃, with a molecular weight of 301.18 g/mol .

Applications: This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl group acts as a protective moiety for carboxylic acids .

For example, tert-butyl 2-((2-bromo-4,5-dimethoxybenzyl)oxy)acetate is prepared through hydrolysis of its tert-butyl ester using sodium methoxide .

Properties

IUPAC Name |

tert-butyl 2-(2-bromo-4-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-9-5-6-11(10(14)7-9)16-8-12(15)17-13(2,3)4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGFUKPYKUPMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-bromo-4-methylphenoxy)acetate typically involves the esterification of 2-(2-bromo-4-methylphenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alkanes and alcohols.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is primarily used as an intermediate in organic synthesis. It serves as a building block for various pharmaceuticals and agrochemicals. The bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the molecular framework.

Biological Research

In biological studies, this compound is employed as a probe to investigate enzyme mechanisms and biochemical pathways. It can facilitate the understanding of interactions between enzymes and substrates, contributing to drug discovery and development processes.

Medicinal Chemistry

The compound acts as a precursor for synthesizing potential drug candidates. Its derivatives have shown promise in various biological activities, including antimicrobial properties. Research indicates that para-substituted analogs often exhibit superior activity compared to ortho-substituted ones, highlighting its relevance in medicinal chemistry.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other complex molecules that have applications across multiple sectors.

Case Study 1: Antimicrobial Activity

Research has demonstrated that certain derivatives of this compound possess notable antimicrobial activity. In vitro studies revealed that these compounds inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceutical applications.

Case Study 2: Enzyme Mechanism Investigation

In a study focused on enzyme interactions, this compound was utilized to probe the activity of specific enzymes involved in metabolic pathways. The compound's ability to modify enzyme behavior provided insights into substrate specificity and catalytic mechanisms, aiding in the design of more effective drugs .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromo-4-methylphenoxy)acetate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can be hydrolyzed under acidic or basic conditions, releasing the corresponding carboxylic acid. These reactions are facilitated by the presence of catalytic amounts of acids or bases, which activate the reactants and stabilize the transition states .

Comparison with Similar Compounds

Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS 1386252-63-6)

Tert-butyl 2-((2-bromo-4,5-dimethoxybenzyl)oxy)acetate

- Structure : Benzyloxy group with bromine (position 2) and methoxy groups (positions 4 and 5).

- Synthesis : Prepared via hydrolysis of tert-butyl esters using sodium methoxide .

- Key Differences: Substituent Effects: Methoxy groups donate electrons via resonance, contrasting with the electron-donating methyl group in the target compound. This alters reactivity in electrophilic substitutions.

Tert-butyl 4-bromo-2-fluorobenzoate (CAS N/A)

- Structure : Benzoate ester with bromine (position 4) and fluorine (position 2).

- Molecular Formula : C₁₁H₁₂BrFO₂ .

- Key Differences: Ester Linkage: Direct attachment to the benzene ring (vs. phenoxy linkage in the target compound) reduces steric hindrance, possibly facilitating faster hydrolysis. Reactivity: The absence of an acetoxy linker limits its utility in forming extended carbon chains via alkylation.

Physical Properties

Reactivity in Cross-Coupling Reactions

- Target Compound : The bromine atom facilitates palladium-catalyzed cross-couplings (e.g., with boronic acids), making it valuable for constructing biaryl systems .

- Methoxy-Substituted Analog (CAS N/A) : Electron-donating methoxy groups slow electrophilic substitutions but enhance stability of intermediates in oxidation reactions .

Protective Group Strategy

- The tert-butyl group in all analogs serves as a robust protective moiety for carboxylic acids, removable under acidic conditions (e.g., trifluoroacetic acid).

Commercial Availability and Cost

Biological Activity

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and related studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl acetate with 2-bromo-4-methylphenol under acidic conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study reported that related compounds demonstrated effective inhibition against various bacterial strains, suggesting that structural modifications can enhance their potency. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31 nM to over 100 nM depending on the specific structural features .

Enzyme Inhibition

A notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. In vitro studies have shown that certain derivatives can inhibit key enzymes involved in metabolic pathways, including cytochrome P450 isoforms, which are crucial for drug metabolism. For example, one derivative exhibited an IC50 value of 8.6 μM against CYP2C19, indicating moderate inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications on the aromatic ring and the ester group can significantly impact its efficacy:

| Modification | Effect on Activity |

|---|---|

| Para substitution | Generally preferred for higher activity |

| Bulky groups at ester site | Often lead to decreased activity |

| Halogen substitutions | Varying effects based on position and type |

Studies have shown that para-substituted analogs tend to exhibit better activity compared to ortho-substituted ones .

Case Studies

- Antimicrobial Screening : In a screening study involving various substituted phenoxyacetates, this compound was identified as one of the more potent compounds against Gram-positive bacteria, with an MIC comparable to established antibiotics .

- In Vivo Pharmacokinetics : Further pharmacokinetic studies in animal models revealed that certain derivatives maintained good plasma levels and exhibited favorable absorption characteristics, making them candidates for further development in therapeutic applications .

- Cancer Research : Some derivatives have been investigated for their potential anti-cancer properties, particularly in inhibiting pathways associated with tumor growth. Compounds with similar scaffolds have shown promise in preclinical models targeting specific cancer types .

Q & A

Q. What are the established synthetic methodologies for tert-butyl 2-(2-bromo-4-methylphenoxy)acetate, and how do reaction conditions influence yield and purity?

Synthesis typically involves palladium-catalyzed α-arylation of zinc enolates with aryl bromides, yielding 76–96% for analogous tert-butyl esters . Multi-step approaches include phenolic O-alkylation with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) followed by bromination . Key parameters include catalyst loading (2–5 mol% Pd), anhydrous conditions, and purification via silica gel chromatography with hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Critical techniques include:

- ¹H/¹³C NMR : δ 1.4 ppm (tert-butyl protons), δ 4.6 ppm (acetate methylene), aromatic signals (δ 6.8–7.5 ppm) .

- IR : C=O stretch (~1740 cm⁻¹), C-O ester (~1250 cm⁻¹).

- X-ray crystallography : Resolves structural ambiguities using SHELXL refinement , with triclinic unit cell parameters (e.g., a=8.3 Å, b=12.6 Å, c=14.0 Å) .

Q. What safety protocols are essential given limited toxicity data?

Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential volatile byproducts . Store at 2–8°C under inert gas to prevent hydrolysis . First aid includes 15-minute eye irrigation and immediate removal of contaminated clothing .

Advanced Research Questions

Q. How can regioselectivity be optimized in brominated tert-butyl phenoxyacetate derivatives?

For ortho-bromination, use FeCl₃ in chlorinated solvents (0–5°C), achieving >80% selectivity . Para-substitution in starting phenols directs bromine to ortho positions via electronic effects. Monitor progress via TLC (hexane/EtOAc 3:1, Rf 0.3–0.5) .

Q. What crystallographic challenges arise, and how can SHELX address them?

Flexible tert-butyl groups and bromine’s electron density cause disorder. SHELXL strategies:

Q. How to resolve contradictions between computational and experimental NMR data?

For deviations >0.3 ppm:

- Perform VT-NMR (25–60°C) to detect rotamers .

- Use 2D NOESY for through-space couplings between tert-butyl and aromatic protons.

- Analyze solvent polarity effects via COSMO-RS simulations .

Q. What mechanistic insights guide catalyst selection for cross-coupling reactions?

Bromine’s leaving group ability enables:

- Suzuki-Miyaura : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1, 80°C) yields >85% .

- Buchwald-Hartwig amination : Requires Xantphos/Pd₂(dba)₃ to prevent ester cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.